molecular formula C20H21N7 B12249350 4-{[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile

4-{[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B12249350
M. Wt: 359.4 g/mol
InChI Key: CSTMHJRSLOBFHC-UHFFFAOYSA-N
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Description

4-{[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound that features a purine derivative linked to a piperazine ring, which is further connected to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps:

    Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where the purine derivative reacts with a piperazine compound.

    Benzonitrile Group Attachment: The final step involves the attachment of the benzonitrile group to the piperazine ring. This can be achieved through a coupling reaction using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced piperazine compounds.

Scientific Research Applications

4-{[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile: Lacks the cyclopropyl group, which may affect its biological activity.

    4-{[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzamide: Contains an amide group instead of a nitrile group, which can influence its chemical reactivity and biological properties.

Uniqueness

4-{[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity to certain targets and improve its stability. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C20H21N7

Molecular Weight

359.4 g/mol

IUPAC Name

4-[[4-(9-cyclopropylpurin-6-yl)piperazin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C20H21N7/c21-11-15-1-3-16(4-2-15)12-25-7-9-26(10-8-25)19-18-20(23-13-22-19)27(14-24-18)17-5-6-17/h1-4,13-14,17H,5-10,12H2

InChI Key

CSTMHJRSLOBFHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)CC5=CC=C(C=C5)C#N

Origin of Product

United States

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